![molecular formula C26H24BrN5O6 B2705979 4-(6-Amino-3-(4-bromophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2,6-dimethoxyphenyl morpholine-4-carboxylate CAS No. 361153-83-5](/img/no-structure.png)

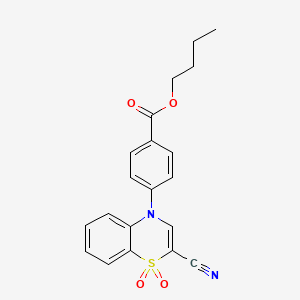

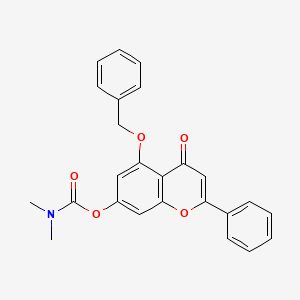

4-(6-Amino-3-(4-bromophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2,6-dimethoxyphenyl morpholine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that contains several functional groups, including an amino group, a cyano group, a pyrazole ring, a morpholine ring, and a carboxylate group . Pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .

Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrazoline derivatives, which are similar to the pyrazol-4-yl group in the compound, can be synthesized through various methods. One common method involves the reaction of chalcones with phenyl hydrazine .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The pyrazole ring, in particular, is a five-membered ring with two nitrogen atoms, which can participate in various chemical reactions .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the amino group could participate in acid-base reactions, the cyano group could undergo addition reactions, and the pyrazole ring could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. For example, the presence of polar groups like the carboxylate and amino groups could increase the compound’s solubility in polar solvents .Scientific Research Applications

Synthesis and Characterization

The synthesis of complex heterocyclic compounds, including pyrazole and pyran derivatives, often involves multicomponent reactions that allow for the construction of diverse molecular architectures. For instance, the efficient one-pot synthesis of 1,4-dihydropyridine derivatives through multicomponent reactions highlights the versatility of such approaches in creating compounds with potential biological activities (Prajapati, Senjani, & Naliapara, 2015). Similarly, nano α-Al2O3 supported ammonium dihydrogen phosphate has been utilized as a novel and heterogeneous catalyst for synthesizing tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives, demonstrating the application of catalysis in enhancing the efficiency of heterocyclic compound synthesis (Maleki & Ashrafi, 2014).

Biological Activities

Compounds with pyrazole and pyran cores have been explored for their potential biological activities. For example, novel pyrazolopyrimidines derivatives have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, indicating the therapeutic potential of such heterocyclic frameworks (Rahmouni et al., 2016). Additionally, pyranopyrazole derivatives have been investigated as novel corrosion inhibitors for mild steel in industrial processes, showcasing the diverse applications of these compounds beyond pharmaceuticals (Dohare et al., 2017).

Molecular Modeling and Structural Analysis

The crystal structure analysis of related compounds, such as Ethyl 6-Amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, provides insights into the molecular geometry and potential interaction sites for biological activity or chemical reactivity (Kumar et al., 2018).

Mechanism of Action

Safety and Hazards

Future Directions

Future research could involve further investigation of the compound’s biological activity and potential applications as a drug. For example, pyrazoline derivatives have shown promise as antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor agents .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the formation of the pyrano[2,3-c]pyrazole ring system followed by the attachment of the morpholine-4-carboxylate group and the dimethoxyphenyl group.", "Starting Materials": [ "4-bromobenzaldehyde", "ethyl acetoacetate", "malononitrile", "4-amino-2,6-dimethoxyphenol", "morpholine", "ethyl chloroformate", "sodium ethoxide", "acetic acid", "sodium bicarbonate", "water", "ethyl acetate", "brine" ], "Reaction": [ "Step 1: Synthesis of 6-bromo-3-(4-bromophenyl)pyridazine", "React 4-bromobenzaldehyde with malononitrile in the presence of ammonium acetate to form 4-bromo-3-cyano-5-(4-bromophenyl)pyridazine.", "React the above product with hydrazine hydrate to form 6-bromo-3-(4-bromophenyl)pyridazine.", "Step 2: Synthesis of 4-(6-amino-3-(4-bromophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)pyridine", "React 6-bromo-3-(4-bromophenyl)pyridazine with ethyl acetoacetate and malononitrile in the presence of sodium ethoxide to form 6-amino-3-(4-bromophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazole.", "React the above product with acetic acid to form 4-(6-amino-3-(4-bromophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)pyridine.", "Step 3: Synthesis of 4-(6-amino-3-(4-bromophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2,6-dimethoxyphenyl morpholine-4-carboxylate", "React 4-(6-amino-3-(4-bromophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)pyridine with 4-amino-2,6-dimethoxyphenol in the presence of sodium bicarbonate to form 4-(6-amino-3-(4-bromophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2,6-dimethoxyphenol.", "React the above product with morpholine and ethyl chloroformate in the presence of triethylamine to form 4-(6-amino-3-(4-bromophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2,6-dimethoxyphenyl morpholine-4-carboxylate.", "Purify the final product using ethyl acetate and brine." ] } | |

CAS RN |

361153-83-5 |

Product Name |

4-(6-Amino-3-(4-bromophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2,6-dimethoxyphenyl morpholine-4-carboxylate |

Molecular Formula |

C26H24BrN5O6 |

Molecular Weight |

582.411 |

IUPAC Name |

[4-[6-amino-3-(4-bromophenyl)-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2,6-dimethoxyphenyl] morpholine-4-carboxylate |

InChI |

InChI=1S/C26H24BrN5O6/c1-34-18-11-15(12-19(35-2)23(18)37-26(33)32-7-9-36-10-8-32)20-17(13-28)24(29)38-25-21(20)22(30-31-25)14-3-5-16(27)6-4-14/h3-6,11-12,20H,7-10,29H2,1-2H3,(H,30,31) |

InChI Key |

HGTJKGKCURROLK-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1OC(=O)N2CCOCC2)OC)C3C(=C(OC4=NNC(=C34)C5=CC=C(C=C5)Br)N)C#N |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1,3-Thiazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2705896.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2705899.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((4-chlorophenyl)sulfonyl)piperidin-4-yl)-1,2,4-oxadiazole](/img/structure/B2705901.png)

![3-(Amino(carboxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B2705903.png)

![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-(4-fluorophenyl)acetamide](/img/structure/B2705904.png)

![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[2-(furan-2-yl)-2-hydroxypropyl]methanesulfonamide](/img/structure/B2705910.png)

![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2705918.png)

![3-[[1-[(3-Chlorophenyl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2705919.png)